OS-3-106

説明

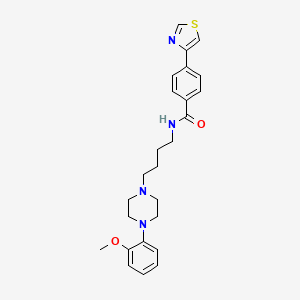

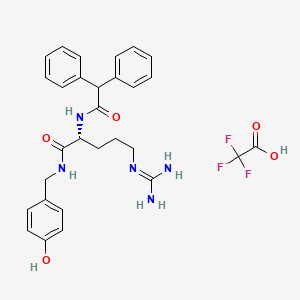

“N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide” is a N-phenyl piperazine analog. It has been shown to have high affinity and selectivity for dopamine D(3) receptors versus dopamine D(2) receptors . This compound is also known as WC-10 .

Chemical Reactions Analysis

In the studies conducted, WC-10 was used as a radioligand for binding studies. It was found that WC-10 binds with a 66-fold higher affinity to human HEK D(3) than HEK D(2L) receptors, with a dissociation constant (K(d)) of 1.2 nM at HEK D(3) receptors .

科学的研究の応用

ドパミンD3受容体アゴニスト

OS-3-106は、強力で選択的なドパミンD3受容体(D3R)部分アゴニストです . ラットにおけるD3R媒介行動を阻害することが示されています . これは、様々な神経学的および精神医学的状態におけるD3Rの役割を研究するための貴重なツールとなります。

コカイン中毒治療

研究により、this compoundはコカインの自己投与を減らすのに効果的であることが示されています . これは、コカイン中毒の治療に潜在的に使用できることを示唆しています。

神経学的疾患の研究

この化合物は、D3Rに対する高い親和性 を持つため、様々な神経学的疾患を研究するための有用なツールとなります。 D3Rは、感情的および認知的機能において重要な役割を果たす神経回路に高度に局在化しています . D3Rシグナル伝達の異常は、パーキンソン病や統合失調症などの複数の神経学的および精神医学的状態に関連付けられています .

PET放射性リガンドの開発

この化合物は、完全な拮抗作用、非常に高いD3R親和性、D3R選択性、および中程度の親油性など、PET放射性リガンド開発に魅力的な特性を持っています . しかし、脳排出トランスポーターの熱心な基質であることがわかり、げっ歯類およびサル脳における生体内ではD3R特異的なシグナルが不足していました .

セロトニン5-HT1A受容体リガンド

それぞれ1-アダマンタンアミンおよびメマンチンのアミン基に、3個の炭素原子リンカーを介して結合した2-MeO-Ph-ピペラジン部分を持つ化合物は、5-HT1A受容体に対して非常に選択的なリガンドであることが証明されました . これは、this compoundが、セロトニン受容体および関連する疾患の研究に潜在的に使用できることを示唆しています。

創薬研究

作用機序

Target of Action

The primary target of OS-3-106 is the Dopamine D3 receptor (D3R) . The D3R is a G protein-coupled receptor that plays a crucial role in the central nervous system. It is involved in a variety of neurological processes, including mood, reward, addiction, and movement.

Mode of Action

This compound acts as a selective agonist for the D3R . It binds with high affinity (Ki = 0.2 nM) at the D3R . As an agonist, it mimics the action of dopamine, the natural ligand for D3R, leading to the activation of the receptor and subsequent intracellular signaling pathways.

Biochemical Pathways

Activation of D3R typically inhibits the production of cyclic adenosine monophosphate (cAMP), thereby affecting downstream signaling pathways involved in various physiological processes .

Pharmacokinetics

It is known that this compound is capable of penetrating the blood-brain barrier (bbb), which is crucial for its activity in the central nervous system .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by D3R. Its activation can lead to changes in neuronal activity and neurotransmission, potentially influencing behaviors associated with the dopaminergic system, such as mood and reward. It has been suggested that this compound can be used for psychoactivator addiction research .

生化学分析

Biochemical Properties

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to dopamine D3 receptors, acting as an antagonist . This interaction is significant as it influences the receptor’s activity, potentially affecting neurological functions and disorders.

Cellular Effects

The effects of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine D3 receptors can alter signaling pathways involved in emotional and cognitive functions . Additionally, it may impact gene expression related to these pathways, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to dopamine D3 receptors, inhibiting their activity . This inhibition can lead to changes in gene expression and enzyme activity, further influencing cellular processes. The compound’s ability to bind to these receptors with high affinity and selectivity underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation can lead to a decrease in efficacy

Dosage Effects in Animal Models

The effects of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse reactions. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and overall activity. These interactions can affect metabolic flux and metabolite levels, further impacting the compound’s efficacy and safety . Understanding these metabolic pathways is essential for optimizing its use in therapeutic settings.

Transport and Distribution

The transport and distribution of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide within cells and tissues are critical factors that determine its effectiveness. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within specific tissues, thereby affecting its overall activity and therapeutic potential.

Subcellular Localization

The subcellular localization of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

特性

IUPAC Name |

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O2S/c1-31-24-7-3-2-6-23(24)29-16-14-28(15-17-29)13-5-4-12-26-25(30)21-10-8-20(9-11-21)22-18-32-19-27-22/h2-3,6-11,18-19H,4-5,12-17H2,1H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWFVVKSJUSKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC=C(C=C3)C4=CSC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does OS-3-106 interact with dopamine receptors and what are the downstream effects?

A1: this compound acts as a partial agonist at dopamine D3 receptors (D3R) with a high selectivity over D2 receptors (D2R) []. This means it binds to D3Rs and partially activates them, but with less efficacy than the endogenous ligand dopamine. This partial agonism likely contributes to its effects on reducing cocaine self-administration. By partially stimulating D3Rs, this compound may help to normalize dopamine signaling pathways that are disrupted in cocaine addiction.

- Reduced cocaine self-administration: It decreased both the number of cocaine infusions taken and the rate of responding for cocaine in a dose-dependent manner []. This suggests a reduction in the rewarding effects of cocaine.

- Impacted cocaine and sucrose reinforcement: In a multiple-variable interval schedule, this compound decreased response rates for both cocaine and sucrose reinforcement, indicating a potential decrease in the motivation to work for rewards in general [].

- Showed selectivity for D3R-mediated behavior: It attenuated yawning induced by low doses of the D3R agonist 7-OH-DPAT, but not the yawning induced by higher doses, which is thought to be mediated by D2Rs [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B560386.png)

![2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B560387.png)

![2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid](/img/structure/B560388.png)

![2,6-Dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine](/img/structure/B560392.png)